molecular formula C6H2ClFINO2 B2516371 2-Chloro-3-fluoro-5-iodopyridine-4-carboxylic acid CAS No. 2219379-36-7

2-Chloro-3-fluoro-5-iodopyridine-4-carboxylic acid

Cat. No.: B2516371
CAS No.: 2219379-36-7
M. Wt: 301.44
InChI Key: COXWICAAMAQUIR-UHFFFAOYSA-N
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Description

Planar Geometry and Bond Lengths

The pyridine ring exhibits aromatic planarity, with bond lengths typical of sp² hybridization. The carboxylic acid group introduces slight deviations due to its electron-withdrawing nature. In analogous compounds (e.g., 2-chloropyridine-3-carboxylic acid), the carboxylic acid group forms intramolecular hydrogen bonds, stabilizing the planar conformation.

Substituent Effects on Geometry

  • Chlorine (C2) : Larger than fluorine, causing minor steric strain but negligible electronic effects due to its electronegativity.
  • Fluorine (C3) : Strongly electron-withdrawing, enhancing the ring’s electrophilicity at adjacent positions.
  • Iodine (C5) : Bulky and highly polarizable, influencing intermolecular interactions and crystal packing.

Comparative Structural Analysis with Related Halogenated Pyridine Derivatives

Substituent Positioning and Electronic Effects

A comparison with structurally similar compounds highlights the unique electronic profile of this compound:

Compound Substituents (Position) Key Electronic Characteristics
2-Chloro-3-fluoro-5-iodopyridine-4-COOH Cl (2), F (3), I (5), COOH (4) Strong EWG at C4; meta/para halogen interplay
5-Iodonicotinic acid I (5), COOH (3) Less steric hindrance; weaker EWG influence
2-Chloro-5-fluoronicotinic acid Cl (2), F (5), COOH (3) Ortho halogens increase steric strain
6-Iodo-3-chloro-5-fluoropyridine-2-COOH I (6), Cl (3), F (5), COOH (2) Para iodo group reduces planarity

Crystal Packing and Intermolecular Interactions

In related carboxylic acid derivatives (e.g., 2-chloropyridine-3-carboxylic acid), hydrogen bonding dominates crystal packing. For this compound, the iodine atom likely participates in halogen bonding (I- - - O or I- - - N interactions), creating layered or helical motifs distinct from simpler halogenated pyridines.

Reactivity Trends

The presence of multiple halogens and a carboxylic acid group positions this compound as a versatile synthetic intermediate. Comparative reactivity includes:

  • Nucleophilic substitution : Iodo group (C5) is most reactive; fluorine (C3) is less susceptible.
  • Cross-coupling : Enables Suzuki or Buchwald-Hartwig reactions at C5 or C2 positions.
  • Electrophilic aromatic substitution : Directed by the electron-withdrawing carboxylic acid group to C6 position.

Properties

IUPAC Name

2-chloro-3-fluoro-5-iodopyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClFINO2/c7-5-4(8)3(6(11)12)2(9)1-10-5/h1H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXWICAAMAQUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)F)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219379-36-7
Record name 2-chloro-3-fluoro-5-iodopyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-5-iodopyridine-4-carboxylic acid typically involves multi-step reactions starting from simpler pyridine derivatives. One common method includes the halogenation of pyridine rings, followed by carboxylation. For instance, starting from 2,4-diiodopyridine, a fluorine atom can be introduced through a chemical reaction to convert it into 2-fluoro-4-iodopyridine. Subsequently, chlorine atoms are introduced to obtain the final product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation and carboxylation reactions under controlled conditions. These methods ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-fluoro-5-iodopyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling Reactions: Palladium or nickel catalysts are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyridine derivatives with different functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyridine ring with halogen substitutions at the 2nd, 3rd, and 5th positions, which can enhance its biological activity. Several synthetic routes have been documented for producing 2-Chloro-3-fluoro-5-iodopyridine-4-carboxylic acid, including:

  • Halogenation Reactions : Introduction of chlorine, fluorine, and iodine into the pyridine ring.
  • Carboxylation : Utilizing carboxylic acid derivatives to introduce the carboxyl group at the 4-position.
  • Functionalization Techniques : Employing methods such as nucleophilic substitution and coupling reactions to achieve desired substitutions while maintaining the integrity of the pyridine structure.

Biological Activities

The biological properties of this compound are of particular interest:

  • Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial and antifungal properties. The presence of halogens typically enhances lipophilicity and bioavailability, making them suitable candidates for drug development.
  • Potential Drug Development : Given its structural characteristics, this compound could be explored as a lead compound in the development of new antibiotics or antifungals. Studies indicate that related compounds exhibit efficacy against various bacterial strains and fungi.

Medicinal Chemistry

In medicinal chemistry, this compound may serve as a scaffold for designing novel pharmaceuticals. Its ability to interact with biological targets can be studied through:

  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the compound affect its biological activity.

Agricultural Science

The compound's potential application as a herbicide or pesticide is notable:

  • Weed Management : Similar compounds have been utilized in agricultural practices to combat resistant weed species effectively .
  • Development of New Agrochemicals : The unique properties of this compound may lead to the creation of more effective and environmentally friendly agrochemicals.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various halogenated pyridine derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as an antibiotic.

Case Study 2: Herbicidal Properties

Research into related compounds has demonstrated their effectiveness in controlling specific weed species without harming crops. This opens avenues for further investigation into this compound as a selective herbicide .

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-5-iodopyridine-4-carboxylic acid involves its interaction with specific molecular targets. The halogen atoms on the pyridine ring can participate in various chemical interactions, including hydrogen bonding, halogen bonding, and π-π stacking. These interactions can influence the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural Comparison of Pyridine Carboxylic Acid Derivatives
Compound Substituents (Positions) Key Functional Groups Primary Application
Target compound 2-Cl, 3-F, 5-I, 4-COOH Iodine, carboxylic acid Pharmaceutical intermediate
4-Amino-3-chloro-5-fluoro-6-(substituted phenyl) 4-NH₂, 3-Cl, 5-F, 6-aryl Amino, methoxyphenyl Herbicidal compositions
2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid 2-Cl, 6-Cl, 5-F, 4-CH₃, 3-COOH Methyl, dichloro Agrochemical precursor
Table 2: Reactivity and Commercial Viability
Compound Reactivity in Cross-Coupling Commercial Availability (2025) Price Range (EUR)
This compound High (iodine-mediated) Limited (discontinued) €812.51 (100 mg)
2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid Moderate (aryl substituent) Available on inquiry N/A
4-Chloro-3-fluoropyridine Low (no carboxylic acid) Widely available €1,650–€17,640

Biological Activity

2-Chloro-3-fluoro-5-iodopyridine-4-carboxylic acid is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

The molecular formula of this compound is C6H2ClFINO2, with a molar mass of approximately 285.44 g/mol. Its structure features a pyridine ring substituted with chlorine, fluorine, iodine, and a carboxylic acid group, which may enhance its reactivity and biological interactions .

Synthesis Methods

Various synthetic routes have been developed for this compound, including:

  • Halogenation Reactions : Utilizing electrophilic aromatic substitution to introduce halogens.
  • Carboxylation : Converting pyridine derivatives into carboxylic acids through various methods such as carbon dioxide insertion or using carboxylating agents.

Anticancer Activity

Research indicates that halogenated pyridine derivatives can exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting the growth of cancer cell lines such as A549 (human lung adenocarcinoma) .

Case Study:
In a study evaluating the anticancer activity of various derivatives, it was found that modifications to the carboxylic acid group significantly influenced cytotoxicity. The compound exhibited moderate activity with post-treatment viability rates ranging from 78% to 86% in A549 cells when tested at a concentration of 100 µM .

Antimicrobial Activity

The compound's antimicrobial potential has also been investigated, particularly against multidrug-resistant strains of bacteria. Similar compounds have demonstrated efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Biological Activity of Related Compounds

Compound NameAnticancer Activity (IC50 μM)Antimicrobial Activity (Zone of Inhibition mm)
2-Chloro-3-fluoro-5-iodopyridine78–86% viability at 100 µMEffective against MRSA
5-Iodo-2-chloropyridine64% viability at 100 µMModerate activity against Gram-positive bacteria
4-Dimethylamino phenyl derivativeSignificant cytotoxicityHigh efficacy against resistant strains

The biological mechanisms underlying the activity of this compound are not fully elucidated but are believed to involve:

  • Inhibition of Key Enzymes : The compound may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the pyrimidine biosynthesis pathway, leading to reduced nucleotide availability for DNA synthesis .
  • Cell Cycle Arrest : By disrupting nucleotide synthesis, the compound may induce cell cycle arrest in cancer cells, particularly at the S-phase.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-chloro-3-fluoro-5-iodopyridine-4-carboxylic acid?

Methodological Answer:

  • Stepwise Halogenation: Introduce halogens sequentially (e.g., iodination followed by chlorination/fluorination) to minimize steric clashes and side reactions .
  • Protection of Carboxylic Acid: Use protecting groups (e.g., methyl ester) to prevent unwanted reactivity during halogenation steps .
  • AI-Driven Route Prediction: Leverage retrosynthetic tools (e.g., Reaxys, Pistachio models) to identify viable pathways based on analogous pyridine derivatives .

Q. How can researchers address challenges in purifying this polyhalogenated pyridine derivative?

Methodological Answer:

  • Recrystallization: Optimize solvent systems (e.g., ethanol/water mixtures) to exploit solubility differences between the product and halogenated byproducts .
  • HPLC with Ion-Pairing Agents: Use reverse-phase chromatography with trifluoroacetic acid (TFA) to improve separation efficiency .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Multinuclear NMR:
    • ¹⁹F NMR: Confirms fluorine substitution patterns (δ -110 to -150 ppm for aromatic F) .
    • ¹H-¹³C HSQC: Resolves overlapping signals in the pyridine ring .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (expected ~312 g/mol) and isotopic patterns for Cl, F, and I .

Advanced Research Questions

Q. How does the positioning of halogens influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects: Iodine at C5 enhances oxidative addition in Suzuki-Miyaura couplings due to its electron-withdrawing nature, while fluorine at C3 reduces electron density, directing coupling to C5 .
  • Steric Hindrance: Chlorine at C2 may block axial coordination in catalytic cycles; use bulky ligands (e.g., SPhos) to mitigate this .

Q. What computational methods can predict the regioselectivity of nucleophilic attacks on this compound?

Methodological Answer:

  • DFT Calculations: Compare Fukui indices at C2, C3, and C5 to identify electrophilic hotspots. For example, iodine’s polarizability may stabilize transition states at C5 .
  • Molecular Dynamics (MD) Simulations: Model solvation effects to predict solvent-dependent reactivity (e.g., DMSO vs. THF) .

Q. How should researchers resolve contradictions in reported yield data for this compound’s synthesis?

Methodological Answer:

  • Cross-Validation: Replicate procedures from multiple sources (e.g., PubChem, ECHA) and compare analytical data (e.g., NMR, melting points) .
  • Byproduct Analysis: Use LC-MS to identify halogen-exchange byproducts (e.g., F/I scrambling) that may reduce yields .

Data Contradiction Analysis

Example Scenario: Discrepancies in reported ¹H NMR chemical shifts for the pyridine ring protons.
Resolution Strategy:

  • Internal Standard Calibration: Re-run NMR with deuterated DMSO as a solvent lock and TMS as an internal reference .
  • Variable Temperature NMR: Probe dynamic effects (e.g., ring puckering) that may cause signal splitting .

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